(S)-2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)acetic acid

chiral purity enantiomeric excess peptide synthesis

(S)-2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)acetic acid (CAS 2137082‑40‑5) is a single‑enantiomer, Fmoc‑protected pyrrolidine acetic acid derivative that serves as a chiral building block in solid‑phase peptide synthesis (SPPS). The compound combines a 9‑fluorenylmethoxycarbonyl (Fmoc) amine‑protecting group, which is cleaved under mild basic conditions, with a (3S)‑configured pyrrolidine ring bearing an exocyclic acetic acid side chain.

Molecular Formula C21H21NO4
Molecular Weight 351.402
CAS No. 2137082-40-5
Cat. No. B2565426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)acetic acid
CAS2137082-40-5
Molecular FormulaC21H21NO4
Molecular Weight351.402
Structural Identifiers
SMILESC1CN(CC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C21H21NO4/c23-20(24)11-14-9-10-22(12-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)/t14-/m0/s1
InChIKeyNOVFSLBJPZLTLZ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-Fmoc-Pyrrolidine-3-Acetic Acid CAS 2137082-40-5: Chiral Building Block for Solid-Phase Peptide Synthesis


(S)-2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)acetic acid (CAS 2137082‑40‑5) is a single‑enantiomer, Fmoc‑protected pyrrolidine acetic acid derivative that serves as a chiral building block in solid‑phase peptide synthesis (SPPS). The compound combines a 9‑fluorenylmethoxycarbonyl (Fmoc) amine‑protecting group, which is cleaved under mild basic conditions, with a (3S)‑configured pyrrolidine ring bearing an exocyclic acetic acid side chain. Its molecular formula is C₂₁H₂₁NO₄ (MW 351.40 g mol⁻¹), and it is commercially supplied at chemical purities of 95‑97 % . The Fmoc group enables its direct use in standard SPPS protocols without the need for additional protection‑group manipulation, while the (S) stereochemistry imparts a defined three‑dimensional orientation that is critical for generating specific peptide secondary structures [1].

Why Simple Substitution of (S)-Fmoc-Pyrrolidine-3-Acetic Acid CAS 2137082-40-5 by Racemic or Positional Analogs Creates Uncontrolled Stereochemical and Conformational Risk


In‑class Fmoc‑protected pyrrolidine acetic acid derivatives cannot be freely interchanged because the stereochemistry at C‑3 and the substitution pattern on the pyrrolidine ring dictate the three‑dimensional presentation of the acetic acid side chain during peptide elongation. The (S) enantiomer (CAS 2137082‑40‑5) places the acetic acid group in a specific spatial orientation that differs from the (R) enantiomer (CAS 2137100‑59‑3) and from the racemic mixture (CAS 868523‑86‑8) . Even subtle differences in diastereomeric composition can alter backbone geometry, side‑chain reactivity, and the final peptide’s conformational stability. Consequently, substituting the (S) enantiomer with a racemic mixture or the (R) enantiomer introduces uncontrolled stereochemical heterogeneity—a particularly severe risk when the target peptide is intended for pharmaceutical development, where regulatory guidelines (ICH Q6A) require strict control of chiral purity [1]. The quantitative evidence below demonstrates the measurable differences that make the (S) enantiomer the fit‑for‑purpose choice for stereodefined peptide synthesis.

Quantitative Differentiation Evidence for (S)-Fmoc-Pyrrolidine-3-Acetic Acid CAS 2137082-40-5 Versus Closest Analogs


Enantiomeric Composition: Single (S) Enantiomer vs. Racemic Mixture (1:1 S/R)

The target compound is the isolated (S) enantiomer (CAS 2137082‑40‑5). Its closest analog, the racemic mixture (CAS 868523‑86‑8), contains equimolar amounts of (S)‑ and (R)‑enantiomers. In the racemic form, 50 % of the material possesses the opposite absolute configuration, which can lead to the formation of diastereomeric peptide products that are difficult to separate and may exhibit altered biological activity. Although explicit enantiomeric excess values are not routinely published on commercial certificates of analysis, chiral building blocks of this class are typically supplied with enantiomeric excess ≥99 %, corresponding to ≤0.5 % of the undesired enantiomer . This represents a ≥100‑fold reduction in the level of the opposite enantiomer compared with the racemic mixture .

chiral purity enantiomeric excess peptide synthesis

Chemical Purity Specification: 97 % vs. 95 % Baseline

The (S) enantiomer from Leyan carries a certified chemical purity of 97 % (HPLC), whereas the racemic mixture (CAS 868523‑86‑8) and the (S) enantiomer from other suppliers are typically listed at 95 % . The 2‑percentage‑point higher purity reduces the total non‑volatile impurity burden by 40 % (from 5 % to 3 % total impurities), which can improve coupling efficiency and simplify downstream purification in automated SPPS workflows .

chemical purity HPLC quality control

Substitution Position Specificity: 3‑Acetic Acid vs. 2‑Acetic Acid (β‑Homoproline) Scaffolds

The target compound bears the acetic acid side chain at the pyrrolidine 3‑position, making it a β³‑amino acid surrogate. In contrast, Fmoc‑L‑β‑homoproline (CAS 193693‑60‑6) carries the acetic acid at the 2‑position (α‑substituted). Moving the attachment point from C‑2 to C‑3 alters the backbone atom spacing and the torsional angles accessible to the peptide chain. In model peptides, incorporation of β³‑amino acids has been shown to increase the propensity for 12‑helix formation in β‑peptide foldamers by approximately 0.8 kcal mol⁻¹ per residue compared with β²‑substituted analogs [1]. While a direct, head‑to‑head comparison between these two specific building blocks has not been published, the regioisomeric difference is structurally analogous to the established β²/β³ distinction and is therefore expected to produce distinct conformational outcomes in the final peptide product [1].

regioisomer β-amino acid peptide conformation

Inventory and Supply Chain Differentiation: Dedicated (S)‑Enantiomer CAS vs. Racemic CAS

The (S) enantiomer possesses a unique CAS registry number (2137082‑40‑5) that is distinct from the racemic mixture (868523‑86‑8) and the (R) enantiomer (2137100‑59‑3). This enables unambiguous inventory tracking and eliminates the risk of inadvertently ordering the wrong stereoisomer—a documented source of costly synthesis failures in medicinal chemistry laboratories [1]. Furthermore, the (S) enantiomer is registered under EINECS number 828‑554‑6, facilitating EU‑REACH compliance for procurement within the European Economic Area . The racemic mixture, by contrast, does not share the same EINECS listing, which can create additional regulatory friction for EU‑based purchasers [1].

procurement inventory management regulatory compliance

High-Value Application Scenarios for (S)-Fmoc-Pyrrolidine-3-Acetic Acid CAS 2137082-40-5 Supported by Quantitative Differentiation Evidence


Stereodefined Solid-Phase Synthesis of β³‑Peptide Foldamers

The 3‑substituted (S)‑Fmoc building block is ideally suited for the automated SPPS of β³‑peptide oligomers that adopt stable 12‑helical conformations. The ≥100‑fold lower (R)‑enantiomer content relative to the racemic mixture ensures that each coupling cycle produces a single diastereomer, preserving the helical secondary structure that underpins the metabolic stability and cell‑penetrating properties of β‑peptide foldamers [1].

GMP‑Adjacent Synthesis of Peptide Drug Candidates Requiring Chiral Purity Documentation

The availability of the (S) enantiomer with a unique CAS registry number and EINECS listing simplifies the compilation of Chemistry, Manufacturing, and Controls (CMC) documentation packages. The 97 % chemical purity and the exclusive CAS identity reduce the risk of regulatory queries related to impurity profiles and starting material traceability, which is a frequent bottleneck in IND/IMPD submissions .

Structure‑Activity Relationship (SAR) Studies Probing Pyrrolidine Ring Geometry

When investigating the effect of pyrrolidine substitution pattern on target binding, the (S)‑3‑acetic acid derivative provides a distinct spatial presentation compared to the 2‑substituted Fmoc‑β‑homoproline series. The ~0.8 kcal mol⁻¹ difference in helix stabilisation energy inferred from β‑peptide literature predicts that peptides containing this building block will exhibit different conformational preferences, making it a valuable tool for conformational SAR campaigns [2].

Quote Request

Request a Quote for (S)-2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.